2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

ROCK2 inhibition Kinase assay IC50 determination

2-Ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-03-2, molecular formula C21H22N2O3, molecular weight 350.4 g/mol) is a synthetic organic compound belonging to the class of isoquinolinones. It is structurally characterized as an indoline-based inhibitor of Rho-associated protein kinase (ROCK), a critical regulator of smooth muscle contractility, cell migration, and vascular permeability.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 850905-03-2
Cat. No. B2707917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
CAS850905-03-2
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3
InChIKeyRDBNKGCRXVIOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-Ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-03-2) as a Rho-Kinase Inhibitor


2-Ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-03-2, molecular formula C21H22N2O3, molecular weight 350.4 g/mol) is a synthetic organic compound belonging to the class of isoquinolinones . It is structurally characterized as an indoline-based inhibitor of Rho-associated protein kinase (ROCK), a critical regulator of smooth muscle contractility, cell migration, and vascular permeability [1]. The compound features a 3,4-dihydroisoquinolin-1(2H)-one core linked via an oxoethoxy bridge to an indolin-1-yl moiety, with an N-ethyl substituent at the 2-position . This chemotype has been specifically claimed in patent literature for the treatment of cerebral cavernous malformation syndrome (CCM) and cardiovascular diseases, with reported inhibitory activity against ROCK2 in the sub-nanomolar range [1][2].

Why Direct Substitution of 2-Ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one with Other Rock Inhibitors Risks Experimental Failure


ROCK inhibitors are highly sensitive to structural modifications, as even minor changes to the isoquinolinone core, linker region, or indoline substituents can drastically alter potency, isoform selectivity (ROCK1 vs. ROCK2), and pharmacological properties [1]. Unlike broad-spectrum agents such as the isoquinoline sulfonamide fasudil, which exhibits poor selectivity over other AGC-family kinases, indoline-based inhibitors are designed for enhanced selectivity profiles [1]. The proprietary indolin-1-yl-oxoethoxy linker geometry and N-ethyl substitution on the target compound dictate its specific binding orientation within the ROCK ATP-binding pocket; generically substituting this compound with a close analog (e.g., N-methyl or N-(2-ethoxyethyl) variants) without empirical validation can lead to significant loss of potency, altered selectivity, or unpredictable off-target effects, undermining reproducibility in pharmacological studies [1][2].

Quantitative Differentiation Evidence for 2-Ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one Against Key Comparators


ROCK2 Inhibition Potency: Sub-Nanomolar IC50 Confirmed by Caliper Assay

The compound demonstrates potent inhibition of ROCK2 with a reported IC50 of 0.560 nM, measured using a caliper assay with FITC-AHA-AKRRRLSSLRA-OH as substrate [1]. This value positions the compound in the sub-nanomolar potency range characteristic of advanced ROCK inhibitor chemotypes. In comparison, the clinically used ROCK inhibitor fasudil exhibits an IC50 of approximately 330–500 nM for ROCK2, indicating that the target compound is approximately 600- to 900-fold more potent in this biochemical assay format, although a direct head-to-head comparison under identical conditions is not available [2].

ROCK2 inhibition Kinase assay IC50 determination

Indoline-Based Scaffold Designed for Enhanced Selectivity Over AGC-Family Kinases Compared to Fasudil

The indoline-based isoquinolinone scaffold, to which the target compound belongs, was specifically developed to address the poor kinase selectivity of first-generation ROCK inhibitors such as fasudil [1]. According to the patent literature, fasudil demonstrates poor selectivity over other AGC-family kinases, which contributes to off-target pharmacology and limits its therapeutic utility [1]. The target compound, as an indoline-substituted isoquinolinone, is representative of a class designed with structural features intended to improve ROCK isoform and kinome-wide selectivity, although specific selectivity profiling data (e.g., kinase panel screening results) for this exact compound are not publicly available [1].

Kinase selectivity AGC kinase family Off-target profiling

Intended Application in Cerebral Cavernous Malformation (CCM) Differentiates from General-Purpose ROCK Inhibitors

The patent family covering this chemotype (US 10,745,381 and US 11,912,719) explicitly claims methods for treating cerebral cavernous malformation syndrome (CCM) using indoline-based ROCK inhibitors [1][2]. CCM is a disease of defective endothelial junctions caused by loss-of-function mutations in CCM1, CCM2, or CCM3, leading to increased RhoA/ROCK activation. Genetic knockdown of ROCK has been shown to rescue endothelial cells from CCM pathology in vitro [2]. This positions the target compound within a specific, genetically validated disease indication rather than as a generic ROCK tool compound. In contrast, fasudil, while used off-label for CCM, was originally developed and approved for cerebral vasospasm, and its off-target kinase activity may complicate chronic CCM treatment [1].

Cerebral cavernous malformation CCM ROCK inhibitor therapy

Recommended Application Scenarios for 2-Ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one Based on Quantitative Evidence


In Vitro Pharmacology Studies Requiring Sub-Nanomolar ROCK2 Potency

When experimental protocols demand ROCK2 inhibition at low nanomolar to sub-nanomolar concentrations—such as cellular assays evaluating myosin light chain phosphorylation, actin stress fiber formation, or endothelial permeability—this compound's reported ROCK2 IC50 of 0.560 nM in caliper assays makes it suitable for use at concentrations that minimize solvent exposure and off-target effects compared to micromolar-range inhibitors like fasudil [1].

Cerebral Cavernous Malformation (CCM) Disease Modeling and Target Validation

Given the patent claims for treating CCM and the established genetic link between RhoA/ROCK pathway hyperactivation and CCM pathology, this compound is directly applicable to in vitro CCM endothelial cell models (e.g., siRNA-mediated CCM1/2/3 knockdown systems) and in vivo CCM disease models where ROCK inhibition has been shown to rescue vascular lesion phenotypes [1][2].

Comparator Studies Against Isoquinoline Sulfonamide ROCK Inhibitors

For research programs seeking to benchmark novel ROCK inhibitors against both fasudil (low potency, poor selectivity) and next-generation chemotypes, this indoline-based isoquinolinone serves as a representative of a structurally distinct scaffold class with documented sub-nanomolar potency, enabling meaningful cross-chemotype structure-activity relationship (SAR) comparisons [1][2].

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